Azetidin-3-Amino Scaffold Confers Documented Off-Target Kinase Attenuation Relative to Piperidine-Linked JAK Inhibitors
The azetidin-3-amino bridging scaffold—shared by N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine—was specifically designed in a lead optimization campaign to attenuate off-target kinase activity compared to earlier piperidine-linked JAK inhibitor analogs. In a published direct head-to-head comparison, compounds bearing the azetidin-3-amino bridge demonstrated >10-fold reduction in off-target kinase binding (KinomeScan selectivity score S(35) improved from 0.15 for piperidine analogs to <0.05 for azetidine-based leads), while maintaining JAK1/2 biochemical IC50 values in the low nanomolar range [1].
| Evidence Dimension | Kinome-wide selectivity (S(35) score at 1 µM) |
|---|---|
| Target Compound Data | ≤0.05 (azetidin-3-amino scaffold class; exact value for the target compound not independently reported) |
| Comparator Or Baseline | S(35) = 0.15 for related piperidine-linked JAK inhibitor chemotype |
| Quantified Difference | ≥3-fold improvement in selectivity (lower S(35) score); >10-fold reduction in off-target hits |
| Conditions | KinomeScan profiling at 1 µM compound concentration against a panel of >400 human kinases; Journal of Medicinal Chemistry 2023 lead optimization study. |
Why This Matters
For procurement decisions where kinase selectivity is critical (e.g., chemical probe development, phenotypic screening), the azetidine scaffold's documented off-target attenuation provides a mechanistic rationale for selecting this chemotype over piperidine-based alternatives that carry higher polypharmacology risk.
- [1] Journal of Medicinal Chemistry (2023). Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility. DOI: 10.1021/acs.jmedchem.3c00616. View Source
